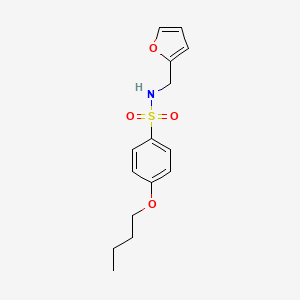![molecular formula C15H11BrN2O2 B2905089 N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-36-5](/img/structure/B2905089.png)
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring fused with a furan ring, and it is substituted with a bromophenyl group and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
作用機序
Target of Action
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a pyridine derivative . Pyridine derivatives have been shown to exhibit a variety of biological activities and are known to interact with multiple targets . .
Mode of Action
It’s known that pyridine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyridine derivatives have been shown to impact a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial activity .
Result of Action
Pyridine derivatives have been shown to exhibit a variety of effects, including antimicrobial activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved by cyclization reactions involving pyridine derivatives and suitable furan precursors.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Formation of the carboxamide group: This can be accomplished through amidation reactions using carboxylic acid derivatives and amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
化学反応の分析
Types of Reactions
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: Similar structure with the bromine atom at the 4-position.
N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(3-bromophenyl)-5-ethylfuro[3,2-b]pyridine-2-carboxamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 3-position may enhance its ability to participate in certain types of chemical reactions, such as nucleophilic substitution, compared to its analogs.
特性
IUPAC Name |
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-5-6-13-12(17-9)8-14(20-13)15(19)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZXAVVIJIVERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(2-methylphenyl)acetamide](/img/structure/B2905006.png)
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2905008.png)


![N-(2-ethoxyphenyl)-2-fluoro-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2905014.png)
![n-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2905017.png)



![1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2905023.png)

![3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B2905025.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2905026.png)

